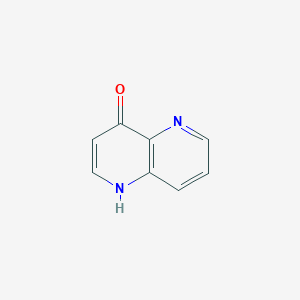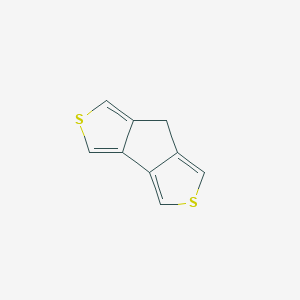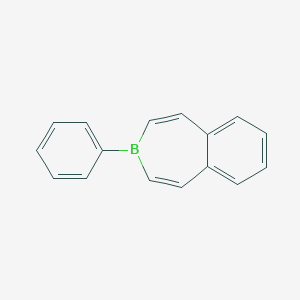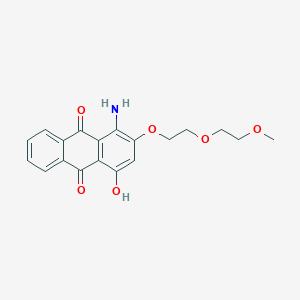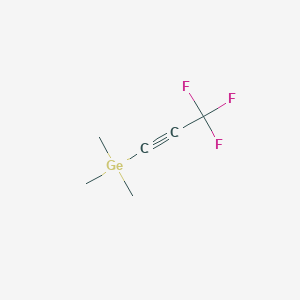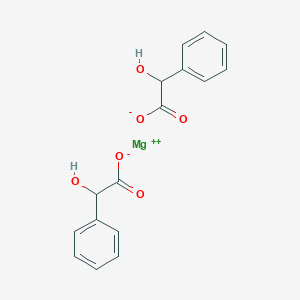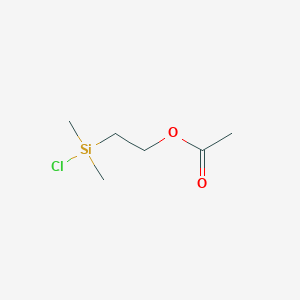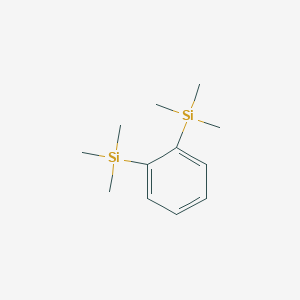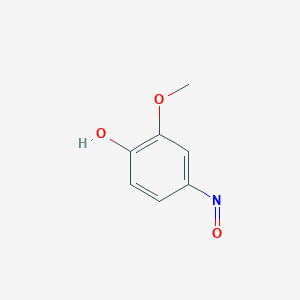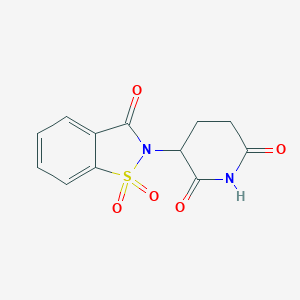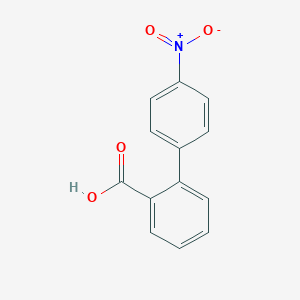
4-Propylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propylcyclohexane-1,3-dione (PCCD) is a cyclic diketone that has gained attention in the scientific community due to its unique chemical properties and potential applications. PCCD is a colorless crystalline solid that is soluble in organic solvents. It is widely used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
科学研究应用
4-Propylcyclohexane-1,3-dione has been extensively studied for its potential applications in various fields of science. It is widely used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. 4-Propylcyclohexane-1,3-dione has been used in the synthesis of antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
作用机制
The mechanism of action of 4-Propylcyclohexane-1,3-dione is not well understood. However, it is believed that 4-Propylcyclohexane-1,3-dione acts as a Michael acceptor, reacting with nucleophiles such as thiols, amines, and carboxylic acids. 4-Propylcyclohexane-1,3-dione has been shown to react with glutathione, a tripeptide thiol, forming a stable adduct. This suggests that 4-Propylcyclohexane-1,3-dione may have a potential role in modulating cellular redox status.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Propylcyclohexane-1,3-dione are not well studied. However, it has been reported that 4-Propylcyclohexane-1,3-dione has antioxidant properties. 4-Propylcyclohexane-1,3-dione has been shown to scavenge free radicals and inhibit lipid peroxidation. 4-Propylcyclohexane-1,3-dione has also been reported to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
实验室实验的优点和局限性
4-Propylcyclohexane-1,3-dione has several advantages for lab experiments. It is readily available and easy to synthesize. 4-Propylcyclohexane-1,3-dione has a high purity and yield, making it an ideal starting material for the synthesis of various organic compounds. However, 4-Propylcyclohexane-1,3-dione has some limitations for lab experiments. It is highly reactive and can react with various nucleophiles, making it difficult to handle. 4-Propylcyclohexane-1,3-dione is also unstable in the presence of moisture and air, and it should be stored in a dry and inert atmosphere.
未来方向
There are several future directions for the study of 4-Propylcyclohexane-1,3-dione. One potential direction is the study of the mechanism of action of 4-Propylcyclohexane-1,3-dione. Understanding the mechanism of action of 4-Propylcyclohexane-1,3-dione can provide insight into its potential applications in various fields of science. Another potential direction is the study of the biochemical and physiological effects of 4-Propylcyclohexane-1,3-dione. Studying the effects of 4-Propylcyclohexane-1,3-dione can provide insight into its potential therapeutic applications. Additionally, the synthesis of novel 4-Propylcyclohexane-1,3-dione derivatives can lead to the discovery of new compounds with unique chemical properties and potential applications.
合成方法
4-Propylcyclohexane-1,3-dione can be synthesized by the oxidation of 4-propylcyclohexanone using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium hypochlorite. The most commonly used method for the synthesis of 4-Propylcyclohexane-1,3-dione is the oxidation of 4-propylcyclohexanone using potassium permanganate in the presence of sulfuric acid. This method yields 4-Propylcyclohexane-1,3-dione with high purity and yield.
属性
CAS 编号 |
18456-81-0 |
|---|---|
产品名称 |
4-Propylcyclohexane-1,3-dione |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
4-propylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-4-5-8(10)6-9(7)11/h7H,2-6H2,1H3 |
InChI 键 |
WWLVJBISOZBFCG-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(=O)CC1=O |
规范 SMILES |
CCCC1CCC(=O)CC1=O |
同义词 |
4-Propyl-1,3-cyclohexanedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




